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Zusammenfassung

Die Serin/Threonin-Kinase Akt, auch bekannt als Proteinkinase B (PKB), ist ein zentraler
Knotenpunkt im Phosphoinositid-3-Kinase (P13K)/Akt/mTOR-Signalweg, der fiir das Uberleben,
das Wachstum, die Proliferation und den Stoffwechsel von Zellen entscheidend ist.[1][2][3]
Eine anomale Aktivierung dieses Signalwegs ist ein haufiges Merkmal vieler menschlicher
Krebsarten und wird mit Tumorprogression, Therapieresistenz und schlechter Prognose in
Verbindung gebracht.[4][5][6] Dies macht Akt zu einem vielversprechenden Ziel fir die
Entwicklung von Krebstherapeutika. Dieser technische Leitfaden bietet einen detaillierten
Uberblick tiber die Rolle der Akt-Kinase in der Onkologie, fasst die Entwicklung von Inhibitoren
zusammen, erortert Resistenzmechanismen und stellt relevante quantitative Daten sowie
experimentelle Protokolle vor.

Der PISBK/Akt/ImTOR-Sighalweg in Krebs

Der PI3K/Akt/mTOR-Signalweg wird durch eine Vielzahl von extrazellularen Signalen,
einschlief3lich Wachstumsfaktoren und Zytokinen, initiiert, die an Rezeptor-Tyrosinkinasen
(RTKs) an der Zelloberflache binden.[3][7] Diese Aktivierung fuhrt zur Rekrutierung und
Aktivierung von PI3K, das die Umwandlung von Phosphatidylinositol-4,5-bisphosphat (PIP2) in
Phosphatidylinositol-3,4,5-trisphosphat (PIP3) katalysiert.[3] PIP3 dient als Andockstelle fur
Proteine mit Pleckstrin-Homologie (PH)-Domaé&nen, einschlief3lich Akt und der Phosphoinositid-
abhangigen Kinase 1 (PDK1).[5]
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An der Membran wird Akt durch PDK1 an Threonin 308 (Thr308) und durch den mTOR-
Komplex 2 (IMTORC2) an Serin 473 (Ser473) phosphoryliert, was zu seiner vollstandigen
Aktivierung fuhrt.[2][7] Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten
Substraten und reguliert so wichtige zellulare Prozesse:

o Zelliberleben: Akt hemmt pro-apoptotische Proteine wie BAD und aktiviert
Transkriptionsfaktoren wie NF-kB, die das Uberleben der Zelle fordern.[2][8]

o Zellwachstum und Proliferation: Durch die Aktivierung von mTORC1 foérdert Akt die
Proteinsynthese und das Zellwachstum.[1][7] Es reguliert auch Zellzyklusproteine, um die
Proliferation voranzutreiben.[2]

o Stoffwechsel: Akt spielt eine Schlisselrolle im Glukosestoffwechsel und fordert die Glykolyse
in Krebszellen.[9]

Die Aktivitat dieses Signalwegs wird durch das Tumorsuppressorprotein PTEN (Phosphatase
and Tensin Homolog) negativ reguliert, das PIP3 wieder zu PIP2 dephosphoryliert.[3]
Funktionsverlustmutationen in PTEN oder aktivierende Mutationen in PI3K (z. B. im Gen
PIK3CA) fuhren zu einer konstitutiven Aktivierung des Signalwegs und sind in vielen
Krebsarten verbreitet.[3][10][11]
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Abbildung 1: Der PI3K/Akt/mTOR-Signalweg in Krebszellen.

Isoform-spezifische Funktionen von Akt

Die Akt-Kinase-Familie besteht aus drei hochhomologen Isoformen (Aktl, Akt2, Akt3), die von
unterschiedlichen Genen kodiert werden.[1][12] Obwohl sie strukturell &hnlich sind, deuten
zunehmende Beweise auf nicht-redundante und sogar gegensatzliche Funktionen im Kontext
von Krebserkrankungen hin.[4][11][12]

o Aktl (PKBa): Wird hauptsachlich mit der Férderung von Zelliberleben und Tumorwachstum
in Verbindung gebracht.[13] Knockout-Studien an Mausen zeigen, dass Aktl fir normales
Wachstum entscheidend ist.[13]
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o Akt2 (PKBp): Spielt eine zentrale Rolle im Glukosestoffwechsel und der
Insulinsignalisierung.[13] In einigen Krebsarten, wie Prostatakrebs, wurde gezeigt, dass Akt2
die Entwicklung von Fernmetastasen und die Aggressivitat der Krankheit fordert.[11]
Genamplifikationen von AKT2 wurden in Eierstock- und Bauchspeicheldriisenkrebs
berichtet.[8][13]

o Akt3 (PKBY): Ist entscheidend fur die Gehirnentwicklung.[14] Seine Rolle bei Krebs ist
kontextabhangig; es wurde mit der Progression von Melanomen und Ostrogenrezeptor-
negativen Brustkrebstumoren in Verbindung gebracht.[15] Interessanterweise wurde die
Hochregulierung von Akt3 als ein Mechanismus der erworbenen Resistenz gegen Akt-
Inhibitoren identifiziert.[16]

Das Verstandnis dieser isoform-spezifischen Rollen ist entscheidend fir die Entwicklung
gezielter Therapien, die moéglicherweise wirksamer und weniger toxisch sind als pan-Akt-
Inhibitoren.[17][18]

Pharmakologische Hemmung von Akt

Akt-Inhibitoren werden hauptséachlich in zwei Klassen eingeteilt, basierend auf ihrem
Wirkmechanismus: ATP-kompetitive Inhibitoren und allosterische Inhibitoren.[5][19]

o ATP-kompetitive Inhibitoren: Diese Molekile binden an die ATP-Bindungstasche der Akt-
Kinasedoméne und verhindern so die Phosphorylierung von Substraten.[15][20] Sie wirken
typischerweise auf alle drei Akt-Isoformen. Beispiele, die sich in der klinischen Entwicklung
befinden, sind Capivasertib (AZD5363) und Ipatasertib (GDC-0068).[21][22] Paradoxerweise
kann die Bindung dieser Inhibitoren zu einem Anstieg der Akt-Phosphorylierung an Thr308
und Ser473 fuhren, wahrend die Kinaseaktivitat blockiert bleibt.[15]

« Allosterische Inhibitoren: Diese Inhibitoren binden an eine Stelle auf3erhalb des aktiven
Zentrums, typischerweise in der Nahe der PH-Domane.[23][24] Diese Bindung sperrt Akt in
einer inaktiven Konformation, verhindert seine Rekrutierung an die Zellmembran und
blockiert so seine Aktivierung.[15] MK-2206 ist ein gut untersuchter allosterischer Inhibitor,
der vorwiegend auf Akt1/2 wirkt.[25]
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Abbildung 2: Klassifizierung und Wirkmechanismen von Akt-Inhibitoren.

Klinische Entwicklung und quantitative Daten

Mehrere Akt-Inhibitoren wurden in klinischen Studien untersucht, oft in Kombination mit
anderen Krebstherapien.[17][26] Capivasertib und Ipatasertib sind zwei der am weitesten
fortgeschrittenen Kandidaten.

Capivasertib (Trugap): Ein potenter, ATP-kompetitiver pan-Akt-Inhibitor.[22][27] In Kombination
mit dem Hormontherapeutikum Fulvestrant ist es fur die Behandlung von erwachsenen
Patienten mit Hormonrezeptor (HR)-positivem, HER2-negativem, fortgeschrittenem Brustkrebs
mit einer oder mehreren PIK3CA/AKT1/PTEN-Alterationen nach Rezidiv oder Progression
unter einer endokrin-basierten Therapie indiziert.[28][29][30]

Ipatasertib (GDC-0068): Ein weiterer ATP-kompetitiver Inhibitor, der in verschiedenen
Krebsarten untersucht wird.[21] Eine NCI-MATCH-Studie an Patienten mit fortgeschrittenen
soliden Tumoren, die eine spezifische AKT1 E17K-Mutation aufwiesen, zeigte
vielversprechende Ergebnisse.

Tabelle 1: Ausgewahlte klinische Studiendaten fir Akt-Inhibitoren
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. Tumorschru Stabile
. Studie / Behandlung Anmerkung
Wirkstoff mpfung Erkrankung
Krebsart sarm en
(ORR) (SD)
44% der
NCI-MATCH Patienten
(Subprotokoll ) hatten eine
_ Ipatasertib _
) H) / Solide ) 22%[31][32] 56%][31][32] progressionsf
Ipatasertib ] Monotherapie ] )
Tumore mit (n=32) [33] [33] reie Zeit von
n=
AKT1 E17K- mindestens 6
Mutation Monaten.[31]

[32][33]

Tabelle 2: Haufige Nebenwirkungen von Akt-Inhibitoren in klinischen Studien

Haufige unerwiinschte

Grad 3/4 Dosislimitierende

Wirkstoff .. . -
Ereignisse (jeder Grad) Toxizitaten
Hyperglykamie (20-24%),
Gastrointestinale Stérungen, ypergy ( )
) ) o ) Durchfall (14-17%),
Capivasertib Mudigkeit, Hyperglykéamie,
makulopapuldser Ausschlag
Hautausschlag[22][27]
(11-16%)[22]
) . ) Nicht detailliert in den
Ipatasertib Durchfall, Ubelkeit[31] )
bereitgestellten Abstracts
Hautausschlag (51,5%),
Ubelkeit (36,4%), Pruritus -
MK-2206 Hautausschlag, Stomatitis[25]

(24,2%), Hyperglykamie

(21,2%), Durchfall (21,2%)[25]

Mechanismen der Therapieresistenz

Wie bei vielen gezielten Therapien stellt die Entwicklung von Resistenzen eine grol3e

Herausforderung flr die langfristige Wirksamkeit von Akt-Inhibitoren dar.[19] Die

Resistenzmechanismen kénnen je nach Art des Inhibitors variieren.
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» Reaktivierung paralleler Signalwege: Bei ATP-kompetitiven Inhibitoren wie Ipatasertib kann
die Resistenz durch die kompensatorische Aktivierung paralleler Signalwege, wie z. B. des
PIM-Kinase-Signalwegs, angetrieben werden.[19][23] Eine weitere Studie zeigte, dass die
Wiederherstellung der mTOR-Signalisierung ein friher Treiber der Resistenz gegen Akt-
Hemmung bei PTEN-defizitarem Prostatakrebs ist.[34]

o Veranderungen in Akt selbst: Resistenz gegen allosterische Inhibitoren wie MK-2206 ist oft
mit Veranderungen im AKT-Gen selbst verbunden, insbesondere mit Mutationen in AKT1.
[19][23]

e Hochregulierung von Akt-Isoformen: Eine erhdhte Expression von Akt3 wurde als
Mechanismus der erworbenen Resistenz gegen den allosterischen Inhibitor MK-2206 in
Brustkrebsmodellen identifiziert.[16][25]

o Aktivierung von Rezeptor-Tyrosinkinasen (RTKs): Eine Hyperphosphorylierung mehrerer
RTKs, einschliel3lich EGFR, wurde in Brustkrebszellen mit erworbener Resistenz gegen Akt-
Inhibitoren nachgewiesen.[35]

Diese Erkenntnisse deuten darauf hin, dass Kombinationsstrategien, die sowohl auf Akt als
auch auf die entsprechenden Resistenzwege abzielen, erforderlich sein kdnnten, um die
Resistenz zu Uberwinden.[19][23]
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Abbildung 3: Uberblick tiber die Resistenzmechanismen gegen Akt-Inhibitoren.

Detaillierte experimentelle Protokolle

Die Charakterisierung von Akt-Inhibitoren und das Verstandnis ihrer Wirkung auf zellularer
Ebene erfordern eine Reihe von Standardmethoden der Molekular- und Zellbiologie.

Western Blotting zur Analyse der Signalweg-Modulation

Zweck: Quantifizierung der Phosphorylierung von Akt und seinen nachgeschalteten Substraten
(z. B. GSK3[, S6-ribosomales Protein) als Mal fir die Hemmung des Signalwegs.[36]

Methodik:

o Zellbehandlung: Krebszelllinien werden in geeigneten Medien kultiviert und fir definierte
Zeitraume mit verschiedenen Konzentrationen des Akt-Inhibitors oder eines Vehikels (z. B.
DMSO) behandelt.
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o Proteinextraktion: Die Zellen werden lysiert, um Gesamtproteinextrakte zu gewinnen. Die
Proteinkonzentration wird mit einem Standardassay (z. B. BCA-Assay) bestimmt.

o Gelelektrophorese: Gleiche Mengen an Protein (typischerweise 20-40 pg) werden durch
SDS-PAGE aufgetrennt, um Proteine nach ihrer Gré3e zu trennen.

» Proteintransfer: Die getrennten Proteine werden auf eine PVDF- oder
Nitrozellulosemembran Ubertragen.

» Blockierung und Antikorperinkubation: Die Membran wird blockiert, um unspezifische
Bindungen zu verhindern, und anschlieRend mit primaren Antikérpern inkubiert, die
spezifisch fur phosphorylierte Formen von Akt (p-Akt Ser473, p-Akt Thr308) und dessen
Substrate sowie fur die Gesamtproteine als Ladekontrolle sind.

o Detektion: Nach der Inkubation mit einem an ein Enzym (z. B. HRP) gekoppelten
sekundaren Antikérper werden die Proteinbanden mittels Chemilumineszenz visualisiert und
die Bandenintensitat quantifiziert.

In-vitro-Kinase-Assay
Zweck: Bestimmung der direkten hemmenden Wirkung einer Verbindung auf die katalytische
Aktivitat der Akt-Kinase und Ermittlung von IC50-Werten.

Methodik:

e Reaktions-Setup: Rekombinantes, aktives Akt-Enzym (eine oder mehrere Isoformen) wird
mit einem spezifischen Peptidsubstrat und ATP in einem geeigneten Puffer inkubiert.

« Inhibitor-Titration: Der zu testende Inhibitor wird in einer seriellen Verdinnung zum
Reaktionsgemisch gegeben.

e Kinase-Reaktion: Die Reaktion wird durch Zugabe von ATP (oft radioaktiv markiertes [y-
32P]ATP oder in einem System, das ADP-Bildung nachweist) gestartet und bei optimaler
Temperatur (z. B. 30 °C) fur eine definierte Zeit inkubiert.

e Quantifizierung: Die Reaktion wird gestoppt. Die Menge des phosphorylierten Substrats wird
gemessen. Bei Verwendung von Radioaktivitat kann dies durch Auftrennung auf einer
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Phosphozellulose-Membran und Szintillationszahlung erfolgen. Alternativ kbnnen
lumineszenzbasierte Assays (z. B. Kinase-Glo®), die den ATP-Verbrauch messen,
verwendet werden.

» Datenanalyse: Die prozentuale Hemmung wird gegen die Inhibitorkonzentration aufgetragen,
um den IC50-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) zu berechnen.

Zellviabilitats- und Proliferationsassays
Zweck: Bewertung der zytotoxischen oder zytostatischen Wirkung von Akt-Inhibitoren auf
Krebszelllinien.

Methodik:

o Zellaussaat: Zellen werden in 96-Well-Platten mit einer definierten Dichte ausgesat und Uber
Nacht adhé&rieren gelassen.

o Behandlung: Die Zellen werden mit einer seriellen Verdiinnung des Akt-Inhibitors tber einen
langeren Zeitraum (z. B. 72 Stunden) behandelt.

e Messung der Viabilitat:

o MTT/XTT-Assay: Misst die Aktivitat mitochondrialer Dehydrogenasen in lebenden Zellen,
die ein Tetrazoliumsalz in ein farbiges Formazanprodukt umwandeln. Die Farbintensitat
wird spektrophotometrisch gemessen.

o CellTiter-Glo®-Assay: Ein lumineszenzbasierter Assay, der die Menge an ATP quantifiziert,
die ein Indikator fur metabolisch aktive, lebensfahige Zellen ist.

o Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilitat im Vergleich zu
unbehandelten Kontrollzellen dargestellt. Aus den Dosis-Wirkungs-Kurven konnen GI50-
oder IC50-Werte berechnet werden.

Etablierung resistenter Zelllinien

Zweck: In-vitro-Modellierung der erworbenen Resistenz zur Untersuchung von
Resistenzmechanismen.[16]
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Methodik:

» Chronische Exposition: Eine sensitive parentale Krebszelllinie (z. B. eine mit einer PIK3CA-
Mutation) wird kontinuierlich mit dem Akt-Inhibitor behandelt.[16]

o Schrittweise Dosiserhohung: Die Behandlung beginnt mit einer niedrigen Konzentration (z.
B. nahe dem GI50-Wert). Wenn die Zellen wieder zu wachsen beginnen, wird die
Konzentration des Inhibitors schrittweise Gber mehrere Monate erhéht.[16]

« Isolierung und Charakterisierung: Sobald eine Population von Zellen etabliert ist, die bei
hohen Konzentrationen des Inhibitors wachsen kann, werden einzelne Klone isoliert.

» Validierung der Resistenz: Die Resistenz wird durch einen Viabilitdtsassay bestatigt, der eine
signifikante Verschiebung des G150-Wertes im Vergleich zur parentalen Linie zeigt.

e Mechanistische Studien: Die resistenten Zelllinien werden dann mittels
molekularbiologischer Techniken (z. B. RNA-Seq, Western Blotting, Phospho-RTK-Arrays)
analysiert, um die zugrunde liegenden Resistenzmechanismen zu identifizieren.[23][35]

Schlussfolgerung

Die Akt-Kinase bleibt ein entscheidendes und intensiv untersuchtes Ziel in der onkologischen
Forschung.[1][36] Die Hyperaktivierung des PI3K/Akt-Signalwegs ist ein grundlegender
Mechanismus, der das Krebswachstum in vielen Tumortypen antreibt.[5][10] Die Entwicklung
von sowohl ATP-kompetitiven als auch allosterischen Inhibitoren hat zu vielversprechenden
klinischen Kandidaten wie Capivasertib gefuhrt, das bereits eine Zulassung fur bestimmte
Brustkrebspopulationen erhalten hat. Die Herausforderungen bleiben jedoch bestehen,
insbesondere im Hinblick auf die erworbene Therapieresistenz, die durch komplexe
Mechanismen wie die Umgehung von Signalwegen und genetische Veranderungen
angetrieben wird.[19][23] Zukunftige Forschungsanstrengungen mussen sich auf die
Entwicklung von isoform-spezifischen Inhibitoren, die Identifizierung pradiktiver Biomarker zur
Patientenselektion und die rationale Gestaltung von Kombinationsstrategien konzentrieren, um
Resistenzmechanismen zu tberwinden und die klinische Wirksamkeit von Akt-gerichteten
Therapien zu maximieren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nim.nih.gov]

2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

e 4. The Akt isoforms, their unique functions and potential as anticancer therapeutic targets -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors
- PubMed [pubmed.ncbi.nim.nih.gov]

e 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use
(Review) - PMC [pmc.ncbi.nim.nih.gov]

e 7. aacrjournals.org [aacrjournals.org]

¢ 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. editverse.com [editverse.com]
e 10. Inhibition of the PISBK/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nim.nih.gov]

e 11. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. Akt Isoforms: A Family Affair in Breast Cancer | MDPI [mdpi.com]

e 13. The Akt kinases: isoform specificity in metabolism and cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. researchgate.net [researchgate.net]
e 15. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

e 16. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN
BREAST CANCER - PMC [pmc.ncbi.nim.nih.gov]

e 17. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b14014910?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6203150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2886325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2886325/
https://en.wikipedia.org/wiki/Akt/PKB_signaling_pathway
https://pubmed.ncbi.nlm.nih.gov/25962012/
https://pubmed.ncbi.nlm.nih.gov/25962012/
https://pubmed.ncbi.nlm.nih.gov/17692025/
https://pubmed.ncbi.nlm.nih.gov/17692025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4750533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4750533/
https://aacrjournals.org/cancerres/article/79/6/1019/640659/AKT-as-a-Therapeutic-Target-for-CancerChallenging
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028840/
https://editverse.com/akt-signaling-the-cancer-cell-survival-switch/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6366304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349788/
https://www.mdpi.com/2072-6694/13/14/3445
https://pmc.ncbi.nlm.nih.gov/articles/PMC2997486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2997486/
https://www.researchgate.net/publication/351272992_Emerging_Roles_for_AKT_Isoform_Preference_in_Cancer_Progression_Pathways
https://pmc.ncbi.nlm.nih.gov/articles/PMC7329346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975650/
https://pubmed.ncbi.nlm.nih.gov/39614261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14014910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

18. researchgate.net [researchgate.net]

19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors
[genedata.com]

20. scht.com [scbt.com]

21. clinicaltrials.eu [clinicaltrials.eu]

22. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
23. researchgate.net [researchgate.net]

24. ATP-competitive and allosteric inhibitors induce differential conformational changes at the
autoinhibitory interface of Aktl - PubMed [pubmed.ncbi.nim.nih.gov]

25. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide
Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nim.nih.gov]

26. Facebook [cancer.gov]
27. What is the mechanism of Capivasertib? [synapse.patsnap.com]
28. oncologynewscentral.com [oncologynewscentral.com]

29. Capivasertib (Trugap) - side effects and more | | Breast Cancer Now
[breastcancernow.org]

30. go.drugbank.com [go.drugbank.com]

31. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations
- The ASCO Post [ascopost.com]

32. labiotech.eu [labiotech.eu]

33. AKT inhibitor shows signs of effectiveness in a patient trial matching drugs to tumour
gene mutations - ecancer [ecancer.org]

34. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss
prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

35. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance
Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nim.nih.gov]

36. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Akt-Kinase als therapeutisches Ziel in der Onkologie:
Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14014910#akt-kinase-as-a-therapeutic-target-in-
oncology]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.researchgate.net/publication/386284458_AKT_kinases_as_therapeutic_targets
https://www.genedata.com/resources/learn/details/scientific-publication/resistance-mechanisms-of-akt-inhibitors
https://www.genedata.com/resources/learn/details/scientific-publication/resistance-mechanisms-of-akt-inhibitors
https://www.scbt.com/browse/akt-inhibitors
https://clinicaltrials.eu/inn/ipatasertib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9011110/
https://www.researchgate.net/publication/360035322_Distinct_resistance_mechanisms_arise_to_allosteric_vs_ATP-competitive_AKT_inhibitors
https://pubmed.ncbi.nlm.nih.gov/36758543/
https://pubmed.ncbi.nlm.nih.gov/36758543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8630372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8630372/
https://www.cancer.gov/research/participate/clinical-trials/intervention/akt-inhibitor?pn=1
https://synapse.patsnap.com/article/what-is-the-mechanism-of-capivasertib
https://www.oncologynewscentral.com/drugs/monograph/187832-323093/capivasertib-oral
https://breastcancernow.org/about-breast-cancer/treatment/targeted-therapy/capivasertib-truqap
https://breastcancernow.org/about-breast-cancer/treatment/targeted-therapy/capivasertib-truqap
https://go.drugbank.com/drugs/DB12218
https://ascopost.com/issues/december-10-2022/akt-inhibitor-shows-signs-of-activity-in-a-trial-matching-drugs-to-tumor-gene-mutations/
https://ascopost.com/issues/december-10-2022/akt-inhibitor-shows-signs-of-activity-in-a-trial-matching-drugs-to-tumor-gene-mutations/
https://www.labiotech.eu/trends-news/akt-inhibitor-ipatasertib-shows-effective-patient-trial/
https://ecancer.org/en/news/22323-akt-inhibitor-shows-signs-of-effectiveness-in-a-patient-trial-matching-drugs-to-tumour-gene-mutations
https://ecancer.org/en/news/22323-akt-inhibitor-shows-signs-of-effectiveness-in-a-patient-trial-matching-drugs-to-tumour-gene-mutations
https://pubmed.ncbi.nlm.nih.gov/39919177/
https://pubmed.ncbi.nlm.nih.gov/39919177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599323/
https://aacrjournals.org/mct/article/4/6/977/235553/Potent-and-selective-inhibitors-of-Akt-kinases
https://www.benchchem.com/product/b14014910#akt-kinase-as-a-therapeutic-target-in-oncology
https://www.benchchem.com/product/b14014910#akt-kinase-as-a-therapeutic-target-in-oncology
https://www.benchchem.com/product/b14014910#akt-kinase-as-a-therapeutic-target-in-oncology
https://www.benchchem.com/product/b14014910#akt-kinase-as-a-therapeutic-target-in-oncology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14014910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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